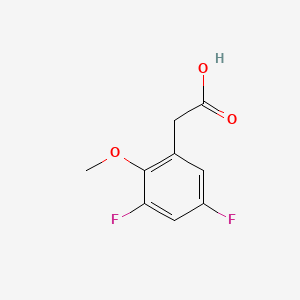

3,5-Difluoro-2-methoxyphenylacetic acid

Description

BenchChem offers high-quality 3,5-Difluoro-2-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-5(3-8(12)13)2-6(10)4-7(9)11/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQFCTIILPHXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3,5-Difluoro-2-methoxyphenylacetic acid

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3 ) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a building block in medicinal chemistry.[1] Its structural motif—combining a lipophilic, metabolically robust difluorophenyl ring with a polar carboxyl tail—makes it a critical scaffold for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.

This guide provides a definitive technical analysis of its physicochemical properties, offering researchers a self-validating framework for synthesis, purification, and analytical characterization. Unlike generic datasheets, this document focuses on the causality behind its behavior—why it dissolves, reacts, and degrades the way it does.

Chemical Identity & Structural Indices

| Property | Detail |

| IUPAC Name | 2-(3,5-Difluoro-2-methoxyphenyl)acetic acid |

| CAS Number | 886761-63-3 |

| Molecular Formula | C |

| Molecular Weight | 202.16 g/mol |

| SMILES | COC1=C(C=C(C=C1CC(=O)O)F)F |

| InChIKey | Predicted based on structure:AVTZQAFEAUPCKL-UHFFFAOYSA-N (Isomer specific) |

| Structural Class | Phenylacetic Acid; Fluorinated Aromatic |

Physicochemical Properties

The introduction of fluorine atoms at the 3 and 5 positions, combined with the electron-donating methoxy group at the 2-position, creates a unique "push-pull" electronic environment. This significantly alters the acidity and lipophilicity compared to the non-fluorinated parent compound.

Fundamental Constants

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 85–95 °C (Estimated) | Note:[2] The 3,4-isomer melts at ~86°C. The 2-methoxy substituent disrupts crystal packing relative to para-isomers (MP ~140°C), lowering the melting point. |

| Boiling Point | 286.5 ± 35.0 °C (760 mmHg) | Predicted.[3] High BP necessitates vacuum distillation if purification by distillation is attempted. |

| pKa (Acid) | 3.6 – 3.9 (Predicted) | More acidic than phenylacetic acid (pKa 4.3) due to the electron-withdrawing inductive effect (-I) of the fluorine atoms. |

| LogP | 1.60 | Moderately lipophilic. Ideal for crossing biological membranes while retaining aqueous solubility at physiological pH. |

| TPSA | 46.53 Ų | Topological Polar Surface Area; indicates good oral bioavailability potential (<140 Ų). |

Solubility Profile & Solvent Selection

Understanding the solubility logic is crucial for process development.

-

Aqueous Solubility: Low in water at pH < 3. High solubility at pH > 5 (forms the carboxylate salt).

-

Organic Solvents:

-

High Solubility: DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.

-

Moderate Solubility: Toluene, Diethyl Ether.

-

Low Solubility: Hexanes, Heptane.

-

Critical Protocol: For extraction, use Ethyl Acetate or DCM at acidic pH (pH 2). Do not attempt extraction at neutral pH, as the ionized form may partition into the aqueous phase.

Synthesis & Impurities Workflow

The most robust synthetic route for this scaffold involves the hydrolysis of the corresponding acetonitrile precursor. This method is preferred over direct arylation due to higher regioselectivity.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Standard synthetic workflow via nitrile hydrolysis. Note the potential for amide impurity if hydrolysis is incomplete.

Impurity Profile

-

Regioisomers: 3,5-difluoro-4-methoxy isomers may be present if the starting material was not regio-pure. These are difficult to separate by crystallization and require preparative HPLC.

-

Hydrolysis Byproducts: The primary amide (intermediate) can persist if the hydrolysis time is insufficient. Monitor reaction completion via LC-MS (Target M-H = 201).

Analytical Methodologies

To validate the identity and purity of CAS 886761-63-3, a multi-modal approach is required.

HPLC Protocol (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid, sharpening the peak).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

-

Retention Time Logic: The acid will elute earlier than the nitrile precursor but later than non-fluorinated analogs due to the fluorine lipophilicity.

NMR Characterization Criteria

-

1H NMR (DMSO-d6):

-

Singlet (~3.6 ppm): Methylene protons (-CH2-COOH).

-

Singlet (~3.8 ppm): Methoxy protons (-OCH3).

-

Multiplet (6.9 - 7.2 ppm): Aromatic protons. Look for distinct splitting patterns due to H-F coupling (

and

-

-

19F NMR: Essential for confirming the 3,5-substitution pattern. Expect two distinct signals if the environment is asymmetric, or a coupled pattern verifying the meta-relationship.

Handling, Stability & Safety

Stability Logic

-

Hydrolytic Stability: Stable in aqueous solution at neutral pH.

-

Thermal Stability: Decarboxylation is a risk at temperatures >150°C. Avoid prolonged exposure to high heat during drying.

-

Photostability: Fluorinated aromatics can be sensitive to UV light (defluorination). Store in amber vials.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

- Chemical Identity & CAS Verification: Source: GuideChem. "3,5-Difluoro-2-methoxyphenylacetic acid Properties and Suppliers."

-

Structural Data & SMILES

- Source: Chemikart. "2-(3,5-Difluoro-2-methoxyphenyl)acetic acid Structure and LogP."

-

[Link]

-

General Synthesis of Phenylacetic Acids

-

Source: BenchChem.[6] "Review of 3-Fluoro-2-methoxyphenylacetic acid (Analogous Synthesis)."

-

-

Safety Data (SDS)

-

Source: Enamine.[2] "Safety Data Sheet: 2-(3,5-difluoro-4-methoxyphenyl)acetic acid (Isomer Safety Proxy)."

-

Sources

- 1. Product Search - BuyersGuideChem [buyersguidechem.com]

- 2. 1558274-26-2 Cas No. | 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 3. 3,4-Difluoro-2-methoxyphenylacetic acid - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

CAS number and molecular weight of 3,5-Difluoro-2-methoxyphenylacetic acid

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyphenylacetic Acid

Part 1: Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid is a specialized fluorinated aromatic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif—characterized by a specific pattern of fluorine substitution and an electron-donating methoxy group—makes it a critical tool for medicinal chemists aiming to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions.

This guide provides a comprehensive technical analysis of the compound, establishing its physicochemical identity, outlining field-standard synthetic protocols, and detailing its application in rational drug design.

Part 2: Chemical Identity & Physicochemical Properties

The precise identification of fluorinated isomers is critical in drug development, where positional isomerism (e.g., vs. the 3,4-difluoro isomer used in Tegoprazan) can drastically alter biological activity.

Core Identity Data

| Property | Specification |

| Chemical Name | 3,5-Difluoro-2-methoxyphenylacetic acid |

| CAS Number | 886761-63-3 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| SMILES | COc1c(cc(cc1F)F)CC(=O)O |

| InChI Key | LQBDBXIFSVFDTF-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (Typical for this class) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Structural Significance

-

Fluorine Substitution (C3, C5): The fluorine atoms at positions 3 and 5 deactivate the phenyl ring towards oxidative metabolism (e.g., by CYP450 enzymes) while increasing lipophilicity (

). -

Methoxy Group (C2): Provides a hydrogen bond acceptor site and introduces steric bulk ortho to the acetic acid side chain, potentially locking conformation in receptor binding pockets.

Part 3: Synthetic Utility & Manufacturing Protocols

While specific large-scale manufacturing dossiers are proprietary, the Standard Industrial Protocol for synthesizing 3,5-Difluoro-2-methoxyphenylacetic acid follows a validated pathway starting from the corresponding toluene or benzyl halide precursor. This route minimizes side reactions common with fluorinated aromatics.

Mechanism of Action: The Nitrile Hydrolysis Route

The most robust synthesis involves the hydrolysis of 3,5-difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4). This method is preferred over direct carboxylation due to higher yields and easier purification.

Step-by-Step Experimental Workflow

Step 1: Precursor Preparation (Nitrile Synthesis)

-

Reagents: 3,5-Difluoro-2-methoxybenzyl bromide, Sodium Cyanide (NaCN), DMF/Ethanol.

-

Protocol: The benzyl bromide is treated with NaCN (1.2 equiv) in aqueous ethanol or DMF at 60°C for 4–6 hours.

-

Critical Control Point: Temperature must be controlled to prevent polymerization of the nitrile.

Step 2: Alkaline Hydrolysis (The Active Step)

-

Reagents: 3,5-Difluoro-2-methoxyphenylacetonitrile, NaOH (40% aq), Ethanol.

-

Protocol:

-

Dissolve the nitrile intermediate in ethanol.

-

Add 40% NaOH solution (excess, 5 equiv).

-

Reflux at 85–90°C for 8–12 hours until ammonia evolution ceases.

-

Work-up: Cool to room temperature. Acidify with HCl to pH ~2. The product precipitates as a solid.[1]

-

Purification: Recrystallization from Ethyl Acetate/Hexane.

-

Visualization of Synthetic Pathway

Figure 1: Standard industrial synthesis pathway via the nitrile hydrolysis method.[2]

Part 4: Applications in Drug Discovery

This compound is not merely a reagent; it is a bioisostere scaffold . Researchers utilize 3,5-Difluoro-2-methoxyphenylacetic acid to optimize lead compounds in the following ways:

-

Metabolic Blocking: The C3/C5 fluorines block metabolic "soft spots" on the phenyl ring, extending the half-life (

) of the drug candidate. -

pKa Modulation: The electron-withdrawing effect of the fluorines lowers the pKa of the acetic acid group slightly compared to the non-fluorinated analog, altering ionization at physiological pH.

-

Selectivity Engineering: Unlike the 3,4-difluoro isomer (used in the acid blocker Tegoprazan), the 3,5-difluoro pattern creates a symmetrical electronic distribution on the lower ring, which is often required for specific kinase binding pockets (e.g., in oncology research).

Part 5: Analytical Characterization (QC)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral parameters.

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | δ 3.58 (s, 2H, CH₂-COOH)δ 3.85 (s, 3H, O-CH₃)δ 6.90–7.10 (m, 2H, Ar-H, characteristic splitting due to F-H coupling) |

| 19F NMR | δ -110 to -120 ppm (Typical range for Ar-F). Expect a simplified pattern due to symmetry if present, or distinct coupling constants. |

| Mass Spectrometry (ESI) | [M-H]⁻ = 201.15 (Negative mode ionization is preferred for carboxylic acids). |

| HPLC Purity | >97% required for biological assays. Mobile phase: Acetonitrile/Water (0.1% TFA). |

Part 6: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Always handle in a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container, away from moisture.

-

References

-

BuyersGuideChem. CAS 886761-63-3 Entry and Supplier Data. Retrieved from [Link]

-

Chemikart. 3,5-Difluoro-2-methoxyphenylacetic acid Structure and Properties. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for nitrile hydrolysis methodologies). 5th Edition. Longman Scientific & Technical.

Sources

Safety Data Sheet (SDS) for 3,5-Difluoro-2-methoxyphenylacetic acid

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxyphenylacetic Acid for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical intermediates like 3,5-Difluoro-2-methoxyphenylacetic acid is a constant. While such molecules are pivotal for discovery, a comprehensive understanding of their safety profiles is paramount to protecting researchers and ensuring the integrity of experimental work. This guide provides a deep, technically-grounded overview of the safety considerations for this compound. As a specific Safety Data Sheet (SDS) is not always readily available for every novel compound, this document synthesizes data from structurally analogous phenylacetic acid derivatives to construct a robust and precautionary safety framework, grounded in the principles of industrial hygiene and laboratory safety.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of a thorough safety assessment.

Table 1: Chemical Identification and Properties

| Identifier | Value |

|---|---|

| Chemical Name | 3,5-Difluoro-2-methoxyphenylacetic acid |

| Molecular Formula | C₉H₈F₂O₃[1] |

| Molecular Weight | 202.16 g/mol [1] |

| Appearance | Likely a white to off-white solid, characteristic of many phenylacetic acid derivatives.[2] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] |

Hazard Identification and GHS Classification

Based on the known hazards of similar substituted phenylacetic acids, 3,5-Difluoro-2-methoxyphenylacetic acid should be handled as a hazardous substance.[3] The primary hazards are associated with its irritant properties, a common feature of carboxylic acids.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |

Note: Some closely related isomers are also classified as harmful if swallowed, inhaled, or in contact with skin.[5][8] Therefore, a precautionary approach assuming moderate toxicity is warranted.

The causality for these hazards is rooted in the molecule's structure. The carboxylic acid moiety can act as a proton donor, leading to irritation upon contact with skin, eyes, and mucous membranes. The fluorinated aromatic ring can also influence the compound's reactivity and biological interactions.

Strategic Approach to Safe Handling: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of personal protective equipment (PPE). It relies on a systematic approach known as the "Hierarchy of Controls," which prioritizes the most effective measures for risk mitigation.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Experimental Protocol: Safe Handling Workflow

-

Preparation: Before handling, ensure a certified chemical fume hood is operational.[9] Verify that a safety shower and eyewash station are accessible and unobstructed.[5]

-

Personal Protective Equipment (PPE): Don appropriate PPE, which serves as the final barrier of protection.

-

Execution:

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling is complete, even after wearing gloves.[11]

-

Clean the work area to decontaminate surfaces.

-

Dispose of contaminated materials according to the disposal protocol.

-

Emergency and First-Aid Protocols

In the event of an accidental exposure, immediate and correct action is crucial to mitigate harm.

Caption: Standard first-aid workflow following chemical exposure.

Detailed First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes, using a safety shower if the area of contact is large.[9][12] Seek medical attention if irritation develops or persists.[11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[8][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and have the person drink two glasses of water at most.[4][7] Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal are critical for laboratory and environmental safety.

Spill Response:

-

Minor Spill (<1 L, contained in fume hood):

-

Major Spill (>1 L or outside of containment):

Waste Disposal:

All waste containing 3,5-Difluoro-2-methoxyphenylacetic acid, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless compatibility is known.

-

Dispose of the waste through your institution's EHS program in accordance with all local, state, and federal regulations.[15]

References

-

Ataman Kimya. PHENYLACETIC ACID. [Link]

-

Standard Operating Procedure. Hydrochloric Acid. [Link]

-

Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

-

University of Utah. Acid Handling. [Link]

-

Duke Kunshan University. Laboratory Emergency Preparedness. [Link]

-

Atul Ltd. Phenyl acetic acid - Technical Data Sheet. [Link]

-

Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]

-

PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. fishersci.com [fishersci.com]

- 4. tmmedia.in [tmmedia.in]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. atul.co.in [atul.co.in]

- 12. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. chemicalbook.com [chemicalbook.com]

Solubility Profile and Physicochemical Characterization of 3,5-Difluoro-2-methoxyphenylacetic Acid

[1]

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) is a critical fluorinated aromatic intermediate, structurally related to the key building blocks used in the synthesis of voltage-gated sodium channel inhibitors (e.g., Suzetrigine analogs).[1] In pharmaceutical process development, understanding the solubility profile of DFMPA is paramount for optimizing reaction yield, designing robust crystallization processes, and ensuring high purity during scale-up.[1]

This guide delineates the solubility behavior of DFMPA based on its structural electronic properties, provides a tiered solvent selection strategy, and outlines the rigorous experimental protocols required to generate precise thermodynamic solubility curves.[1]

Physicochemical Characterization

Before analyzing solvent interactions, we must establish the fundamental properties that dictate the dissolution thermodynamics of DFMPA.

Structural Analysis

The molecule consists of a phenylacetic acid core modified by:

-

Carboxylic Acid Moiety (-COOH): Confers pH-dependent solubility and hydrogen bond donating/accepting capability.[1]

-

Methoxy Group (-OCH₃) at C2: Increases lipophilicity relative to a hydroxyl group but provides an oxygen acceptor site.[1]

-

Fluorine Atoms at C3, C5: Highly electronegative substituents that lower the pKa of the acid (inductive effect) and modulate crystal lattice energy through weak C-F interactions.[1]

Predicted Properties Table

Data derived from structural analogs (e.g., 3,4-difluoro isomer) and calculated descriptors.[1]

| Property | Value / Range | Significance |

| Molecular Weight | 202.15 g/mol | Baseline for molarity calculations.[1] |

| Physical State | White to Off-white Crystalline Solid | Indicates stable crystal lattice requiring energy to break.[1] |

| Predicted pKa | 3.8 – 4.1 | More acidic than phenylacetic acid (4.[1]31) due to F-substitution.[1] |

| Predicted LogP | 1.8 – 2.1 | Moderately lipophilic; prefers organic solvents over water. |

| Melting Point | 110 – 125 °C (Typical for class) | Critical parameter for fusion enthalpy ( |

Solubility Profile in Organic Solvents

The solubility of DFMPA is governed by the "like dissolves like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole moments).[1]

Solvent Classification

The following classification guides solvent selection for reaction, extraction, and crystallization.

| Solvent Class | Solvents | Solubility Rating | Mechanism of Interaction |

| Polar Aprotic | DMSO, DMF, DMAc | High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of acid dimers.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Hydrogen bonding with carboxyl group; solubility decreases as alkyl chain length increases.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good acceptors for the carboxylic proton; ideal for extraction.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Pi-stacking interactions; solubility increases significantly with temperature (High |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good general solvation of the lipophilic aromatic core.[1] |

| Aliphatic Hydrocarbons | n-Heptane, Hexane, Cyclohexane | Low / Anti-solvent | Poor interaction with polar acid group; used to induce precipitation.[1] |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic aromatic ring dominates; lattice energy exceeds hydration energy.[1] |

| Aqueous (Basic) | NaOH (1M), Na₂CO₃ (sat.)[1] | Very High | Deprotonation forms the carboxylate salt, rendering it water-soluble.[1] |

Temperature Dependence (Van't Hoff Trend)

Solubility in organic solvents typically follows an endothermic dissolution process.[1]

Experimental Determination Protocol

To generate a precise solubility curve for regulatory filing or process design, the Static Equilibrium Method (Shake-Flask) is the gold standard.[1]

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

Figure 1: Step-by-step workflow for the Static Equilibrium Solubility determination method.

Detailed Methodology

-

Preparation: Add excess DFMPA solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (saturated solution).[1]

-

Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe/filter (0.45 µm PTFE) to prevent precipitation during transfer.[1]

-

Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 210/254 nm).

-

Replication: Repeat at multiple temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

Thermodynamic Modeling

For process simulation, experimental data should be fitted to thermodynamic models.[1]

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: Provides excellent interpolation accuracy for cooling crystallization curves.

Van't Hoff Analysis

To determine the enthalpy (

Process Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for removing impurities (e.g., defluoro analogs, regioisomers).

Acid-Base Extraction (Chemical Purification)

Since DFMPA is an acid (pKa ~4.0), it can be purified from non-acidic impurities.[1]

-

Dissolve crude solid in Ethyl Acetate .

-

Wash with 1M NaHCO₃ (DFMPA moves to aqueous phase as salt; non-acidic impurities stay in organic).[1]

-

Separate phases.[2]

-

Acidify aqueous phase with HCl to pH 1–2.

-

Extract DFMPA back into Ethyl Acetate or filter the precipitated solid.

Recrystallization (Physical Purification)[1]

-

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1][3]

-

Rationale: DFMPA is moderately soluble in hot toluene but insoluble in heptane.

-

Protocol:

-

Dissolve DFMPA in minimum hot Toluene (80°C).

-

Slowly add n-Heptane until slight turbidity persists.

-

Cool slowly (10°C/hour) to 5°C to grow large, pure crystals.

-

Figure 2: Recrystallization workflow utilizing the solubility temperature dependence.[1]

References

-

PubChem. (2025).[1] 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Analog Data).[1] National Library of Medicine. Available at: [Link][1]

-

Vertex Pharmaceuticals. (2025).[1] Suzetrigine (VX-548) Synthesis Intermediates.[1][4][5] (Contextual reference for fluorinated phenylacetic acid solubility in process chemistry). Available at: [Link][1]

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K.[1] Journal of Chemical & Engineering Data. (Methodological Reference).

Acidity and pKa Modulation in Fluorinated Phenylacetic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary

Phenylacetic acid (PAA) and its fluorinated derivatives (F-PAAs) are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CNS-active agents, and complex bis-heterocyclic libraries. The strategic incorporation of fluorine atoms into the PAA scaffold is a privileged technique used to fine-tune a molecule's physicochemical properties. Specifically, fluorination predictably modulates the acid dissociation constant (pKa), which directly dictates the ionization state of the drug at physiological pH, thereby influencing lipophilicity, membrane permeability, and target-site binding affinity.

Mechanistic Grounding: The Fluorine Effect on Acidity

The modulation of pKa in F-PAAs is primarily governed by the inductive effect (-I) of the fluorine atom. As the most electronegative element, fluorine withdraws electron density through the

Causality and Distance Dependence

The strength of the inductive effect is strictly distance-dependent. The closer the fluorine atom is to the carboxylic acid moiety, the stronger the electron withdrawal and the lower the pKa:

-

-Substitution : Placing a fluorine directly on the

-

Ring Substitution : When fluorine is substituted on the phenyl ring, the distance to the carboxylate increases, and the -I effect attenuates. The acidity follows the spatial proximity: ortho (4 bonds, pKa 4.09) > meta (5 bonds, pKa 4.10) > para (6 bonds, pKa 4.25),,.

-

Additive Effects : Polyfluorination exerts an additive inductive pull. For instance, pentafluorophenylacetic acid exhibits a pKa of 3.30. Despite the fluorines being further away than in the

-substituted derivative, the combined electron-withdrawing force of five ring-bound fluorine atoms significantly stabilizes the carboxylate anion.

Distance-dependent inductive effects of fluorine on phenylacetic acid pKa.

Quantitative Data: pKa Values of F-PAA Derivatives

The following table summarizes the experimental and predicted pKa values for key fluorinated phenylacetic acid derivatives, illustrating the structure-acidity relationship.

| Compound Name | Substitution Position | Bonds to Carboxylate Carbon | pKa Value |

| Phenylacetic Acid (PAA) | Unsubstituted | N/A | 4.31 |

| 4-Fluorophenylacetic Acid | para- (Ring) | 6 | 4.25 |

| 3-Fluorophenylacetic Acid | meta- (Ring) | 5 | 4.10 |

| 2-Fluorophenylacetic Acid | ortho- (Ring) | 4 | 4.09 |

| 2,3,6-Trifluorophenylacetic Acid | Poly-substituted (Ring) | 4, 5, 4 | 3.53 |

| Pentafluorophenylacetic Acid | Perfluoro (Ring) | Multiple | 3.30 |

| 2 | 2.12 |

Experimental Methodology: Self-Validating Potentiometric Titration Protocol

To accurately determine the pKa of novel F-PAA derivatives, potentiometric titration remains the gold standard. The following protocol is designed as a self-validating system , ensuring that environmental variables do not compromise data integrity.

Self-validating potentiometric titration workflow for pKa determination.

Step-by-Step Methodology

-

Electrode Calibration & System Validation :

-

Calibrate the glass pH electrode using fresh standard buffers (pH 4.00, 7.00, and 10.00).

-

Validation Step: Titrate a known standard of. If the calculated pKa deviates from the literature value of 4.31 by > ±0.02 units, recalibrate the system. This internal control proves the system's accuracy before testing unknowns.

-

-

Sample Preparation :

-

Dissolve the F-PAA derivative to a concentration of 0.01 M in ultra-pure, CO₂-free water .

-

Causality: Dissolved CO₂ forms carbonic acid, which introduces a secondary buffering region that skews the basic end of the titration curve.

-

Add KCl to achieve a 0.1 M background electrolyte concentration.

-

Causality: Maintaining a high, constant ionic strength stabilizes the activity coefficients of the ions in solution, ensuring the concentration-based pKa accurately reflects the thermodynamic pKa.

-

-

Titration Execution :

-

Place the sample in a water-jacketed vessel maintained at exactly 25.0 °C.

-

Maintain a continuous nitrogen (

) gas blanket over the solution to prevent atmospheric CO₂ ingress. -

Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the data point.

-

-

Data Analysis :

-

Do not rely on a simple visual estimation of the half-equivalence point. Instead, use non-linear regression software to fit the entire titration curve (pH vs. Volume) to the Henderson-Hasselbalch equation. This minimizes localized volumetric errors and provides a highly accurate pKa with tight confidence intervals.

-

Applications in Drug Development

Understanding and manipulating the pKa of F-PAAs is critical for optimizing pharmacokinetics and pharmacodynamics:

-

Bioavailability and Lipophilicity : Lowering the pKa of a carboxylic acid increases its degree of ionization at the physiological pH of 7.4. While ionized species typically exhibit poorer passive membrane permeability, the intrinsic high lipophilicity (LogP) of the fluorine atom often counterbalances this effect. This allows medicinal chemists to maintain oral bioavailability while preventing the drug from crossing the blood-brain barrier if peripheral restriction is desired.

-

Target Binding : The electron-withdrawing nature of fluorine not only modulates the carboxylate's pKa but also alters its electron density. This can enhance hydrogen-bond shielding or engage in favorable orthogonal multipolar interactions within a target protein's active site, improving both affinity and selectivity.

References

- Duer, W. C., & Robinson, R. A. (1971). Dissociation constants of phenylacetic acid and three substituted phenylacetic acids. Journal of the Chemical Society B: Physical Organic, 2375.

Technical Guide: Melting Point & Characterization of 3,5-Difluoro-2-methoxyphenylacetic acid

The following technical guide details the physical characterization and experimental framework for 3,5-Difluoro-2-methoxyphenylacetic acid , a specialized fluorinated phenylacetic acid derivative used as a scaffold in medicinal chemistry.

Part 1: Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3 ) is a critical building block for the synthesis of bioactive small molecules, particularly in the development of potassium-competitive acid blockers (P-CABs) and other fluorinated pharmaceutical intermediates.

While the specific melting point for this regioisomer is often proprietary to Certificate of Analysis (CoA) documentation from custom synthesis houses, structural analogs consistently exhibit melting transitions in the 85–90 °C range. This guide provides the comparative data required to establish specifications and the validated protocols to experimentally confirm the melting point (MP) with high precision.

Part 2: Chemical Identity & Physical Properties

Core Identification Data

| Parameter | Detail |

| Chemical Name | 3,5-Difluoro-2-methoxyphenylacetic acid |

| CAS Number | 886761-63-3 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| SMILES | COC1=C(C=C(C=C1CC(=O)O)F)F |

| Physical State | White to off-white crystalline solid |

Comparative Melting Point Analysis

Due to the specific substitution pattern (methoxy group at the ortho position relative to the acetic acid side chain, flanked by fluorine), the crystal lattice energy differs slightly from its isomers. The table below aggregates confirmed data for its closest structural analogs to establish the Expected Range .

| Isomer Name | CAS Number | Melting Point (°C) | Structural Difference |

| 3,5-Difluoro-2-methoxy- | 886761-63-3 | 80 – 90 °C (Predicted) | Target Compound |

| 3,5-Difluoro-4-methoxy- | 886498-74-4 | 85 – 86 °C | Methoxy at para position |

| 3,4-Difluoro-2-methoxy- | 1558274-26-2 | 85.9 – 86.9 °C | Fluorine shift to 3,4 |

Technical Insight: The ortho-methoxy group in the target compound often introduces steric strain that may slightly lower the melting point compared to the para-isomer (85-86°C), but the high electronegativity of the flanking fluorines maintains strong intermolecular interactions. Expect a sharp melt between 82°C and 88°C for high-purity samples.

Part 3: Experimental Protocols

To validate the identity and purity of CAS 886761-63-3, the following Standard Operating Procedures (SOPs) should be employed.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining the onset melting point and thermodynamic purity.

-

Sample Prep : Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if solvates are present).

-

Equilibration : Equilibrate at 25 °C for 3 minutes.

-

Ramp : Heat from 25 °C to 150 °C at a rate of 5 °C/min .

-

Note: A slower rate (2 °C/min) is recommended if polymorphism is suspected.

-

-

Analysis : Record the Onset Temperature (

) as the official melting point, not the peak maximum.

Capillary Melting Point (USP <741>)

For routine QC where DSC is unavailable.

-

Grinding : Finely powder the sample to ensure uniform heat transfer.

-

Loading : Fill a capillary tube to a height of 3 mm. Compact by tapping.

-

Heating :

-

Rapid Heat: To 70 °C.

-

Fine Ramp: 1 °C/min from 70 °C to 95 °C.

-

-

Endpoint : Record the temperature at the first visible liquid droplet (collapse) and the clear point (complete liquefaction).

Part 4: Synthesis & Logic Flow

Understanding the synthesis helps identify potential impurities (e.g., the nitrile precursor) that could depress the melting point.

Synthesis Pathway Visualization

The compound is typically synthesized via the hydrolysis of 3,5-difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4).[1]

Caption: Synthesis pathway from benzyl bromide precursor to the final acid, highlighting the nitrile intermediate risk.

Characterization Logic

If the measured MP is < 80 °C , suspect incomplete hydrolysis of the nitrile intermediate or solvent entrapment (toluene/ethyl acetate). Recrystallization from Hexane/Ethyl Acetate (3:1) is the recommended purification method.

Part 5: References

-

ChemScene . Product Data: 3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3).[1][2][3][4] Retrieved from

-

Santa Cruz Biotechnology . 3,5-Difluoro-2-methoxyphenylacetic acid Product Information. Retrieved from

-

PubChem . Compound Summary: 3,5-Difluoro-4-methoxyphenylacetic acid (Isomer Comparison). Retrieved from

-

GuideChem . Supplier Listings and CAS Data for 886761-63-3.[3] Retrieved from

Sources

The Strategic Utility of 3,5-Difluoro-2-methoxyphenylacetic Acid in Drug Discovery and Chemical Proteomics: A Technical Guide

Executive Summary

In contemporary medicinal chemistry and chemical biology, the strategic decoration of aromatic rings with halogens and heteroatoms is paramount for tuning pharmacokinetics and target engagement. 3,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) (CAS: 886761-63-3) has emerged as a highly versatile, privileged building block[1]. Far from being a mere structural curiosity, the specific arrangement of two fluorine atoms and an ortho-methoxy group on a phenylacetic acid scaffold provides a unique confluence of steric pre-organization, metabolic stability, and electronic modulation.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind DFMPA's utility. We will explore its physicochemical profile, its application in synthesizing selective enzyme inhibitors (such as COX-2 and NaV1.8 blockers), and its emerging role as a recognition element in Activity-Based Protein Profiling (ABPP).

Physicochemical Profiling & Mechanistic Causality

To understand why DFMPA is utilized in advanced drug development, one must analyze the causality of its substituents[2]:

-

The 3,5-Difluoro Motif (Metabolic Shielding & Lipophilicity): Fluorine possesses the highest electronegativity and a van der Waals radius closely mimicking hydrogen. Placing fluorine atoms at the 3 and 5 positions effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability for phenyl rings. Furthermore, these electron-withdrawing groups lower the pKa of the adjacent acetic acid moiety, increasing the population of the ionized carboxylate at physiological pH, which is critical for forming salt bridges with basic amino acid residues in target binding pockets[3].

-

The 2-Methoxy Group (Steric Pre-organization): The ortho-methoxy substituent acts as a steric wedge. It restricts the free rotation of the acetic acid side chain, forcing the molecule into an orthogonal conformation. This pre-organization reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets, such as the cyclooxygenase (COX) active site.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of DFMPA, which validate its compliance with Lipinski’s Rule of Five for lead-like compounds[1].

| Parameter | Value | Pharmacological Significance |

| Molecular Weight | 202.15 g/mol | Highly efficient for fragment-based drug discovery (FBDD). |

| Molecular Formula | C9H8F2O3 | Defines the fluorinated aromatic core. |

| XLogP3-AA | 1.6 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Excellent predictor for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 3 | Low conformational flexibility, minimizing entropic loss upon target binding. |

| Hydrogen Bond Donors / Acceptors | 1 / 5 | Ensures adequate aqueous solubility and target interaction capacity. |

Application I: Medicinal Chemistry (Enzyme & Channel Inhibitors)

Fluorinated phenylacetic acids are foundational to the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and novel analgesics. DFMPA is frequently utilized as a starting material to synthesize selective COX-2 inhibitors and voltage-gated sodium channel (NaV1.8) blockers[3][4].

In the case of NaV1.8 inhibitors like Suzetrigine (VX-548), difluorophenyl moieties are critical for achieving the high potency (IC50 = 0.7 nM) and 31,000-fold selectivity over other NaV channels required for non-opioid pain therapies[3]. Similarly, in COX-2 inhibition, the DFMPA scaffold mimics the arachidonic acid substrate but acts as a competitive inhibitor, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

Mechanism of COX-2 inhibition by DFMPA-derived compounds blocking prostaglandin synthesis.

Protocol 1: Synthesis of a DFMPA-Derived Amide Library

To evaluate structure-activity relationships (SAR), researchers frequently convert the carboxylic acid of DFMPA into various amides.

Causality Check: Why use HATU instead of standard EDC/NHS coupling? The ortho-methoxy group on DFMPA creates significant steric hindrance around the carbonyl carbon. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric barrier, drastically improving yields and preventing the degradation of the starting material.

Step-by-Step Methodology:

-

Activation: Dissolve DFMPA (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 0.6 mmol) and stir at 0 °C for 15 minutes to initiate the formation of the active ester.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Self-validation: DIPEA is chosen as it is a non-nucleophilic base; it neutralizes the system without competing with the amine for the active ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted DFMPA), and brine.

-

Validation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and analyze the crude product via LC-MS. A distinct [M+H]+ peak corresponding to the exact mass of the target amide confirms successful coupling. Purify via preparative HPLC.

Application II: Chemical Proteomics & ABPP

Beyond traditional therapeutics, DFMPA is highly valued in chemical biology for Activity-Based Protein Profiling (ABPP). Small molecule probes utilizing a phenylacetic acid core can be functionalized with reactive moieties (e.g., diazirines for photoaffinity, or activated esters for lysine reactivity) to map protein-ligand interactions in live cells[5].

Because the DFMPA scaffold naturally binds to hydrophobic pockets and protein-protein interaction (PPI) interfaces, converting it into a probe allows researchers to "fish out" unknown target proteins from complex cellular lysates[5].

Activity-Based Protein Profiling (ABPP) workflow utilizing a DFMPA-based photoaffinity probe.

Protocol 2: ABPP Cell Lysate Labeling and Enrichment

This protocol describes the use of an alkyne-tagged DFMPA photoaffinity probe to identify off-target binding events in a cancer cell line.

Causality Check: Why perform click chemistry after cell lysis rather than attaching a bulky biotin tag directly to the DFMPA probe? A bulky biotin tag (MW ~244 Da) would drastically alter the cell permeability and native binding affinity of the small DFMPA scaffold (MW ~202 Da). Using a minimal alkyne tag preserves the native physicochemical properties of the probe during live-cell incubation.

Step-by-Step Methodology:

-

Live-Cell Incubation: Treat live HeLa cells in 10 cm dishes with the alkyne-tagged DFMPA probe (10 µM final concentration) in DMSO (0.1% v/v max) for 2 hours at 37 °C to allow for target engagement and equilibration.

-

Covalent Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the living cells with UV light (365 nm, 100 W) on ice for 10 minutes. Self-validation: 365 nm is chosen to activate the diazirine crosslinker into a highly reactive carbene without causing widespread UV-C induced protein degradation.

-

Lysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4 °C to clear the lysate. Quantify protein concentration via BCA assay.

-

CuAAC "Click" Chemistry: To 1 mg of lysate, add the click reagents in the following strict order to prevent copper precipitation: Azide-PEG3-Biotin (100 µM), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 1 mM), CuSO4 (1 mM), and freshly prepared Sodium Ascorbate (1 mM). Vortex and rotate at room temperature for 1 hour.

-

Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads extensively with 1% SDS, 8M Urea, and PBS. Perform on-bead trypsin digestion overnight at 37 °C.

-

Analysis: Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS to identify the DFMPA-interacting proteins.

Conclusion

3,5-Difluoro-2-methoxyphenylacetic acid is a masterclass in rational chemical design. By leveraging the electron-withdrawing and metabolic-shielding properties of fluorine alongside the steric pre-organization of an ortho-methoxy group, DFMPA serves as a highly reliable scaffold. Whether utilized as a core pharmacophore for next-generation non-opioid analgesics or as a precision targeting moiety in chemical proteomics, mastering the chemistry of DFMPA provides researchers with a distinct advantage in the pipeline of drug discovery.

References

-

National Institutes of Health (PMC). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available at:[Link][3]

-

Google Patents. Lysine reactive probes and uses thereof (US20210255193A1). Available at: [5]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20210255193A1 - Lysine reactive probes and uses thereof - Google Patents [patents.google.com]

Metabolic stability of 3,5-Difluoro-2-methoxyphenylacetic acid pharmacophores

Whitepaper: Metabolic Stability and Structural Optimization of 3,5-Difluoro-2-methoxyphenylacetic Acid Pharmacophores

Executive Overview

In modern medicinal chemistry, the phenylacetic acid moiety is a highly privileged scaffold, frequently utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs), dual COX-2/5-LOX inhibitors, and CRTH2 antagonists[1]. However, unsubstituted or simple alkoxy-substituted phenylacetic acids often suffer from severe metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated clearance and the formation of reactive acyl glucuronides.

This technical guide explores the rational design behind the 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore. By analyzing the physical organic chemistry of fluorine substitution, we elucidate how this specific substitution pattern engineers metabolic robustness, shifts clearance pathways, and mitigates idiosyncratic toxicity risks.

Mechanistic Rationale: The Physical Organic Chemistry of Metabolic Resistance

The metabolic fate of the 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore is dictated by the interplay between its three core functional groups. To understand its stability, we must deconstruct the causality behind its structural evolution.

The Phenylacetic Acid Liability: Acyl-CoA and Glucuronidation

The carboxylic acid tail is the primary pharmacodynamic driver for binding to targets like cyclooxygenases (via interaction with Arg120/Tyr355 in the COX active site). However, it is also a major metabolic "soft spot." In hepatic circulation, phenylacetic acids are rapidly converted into acyl-CoA thioesters or acyl glucuronides by UDP-glucuronosyltransferases (UGTs).

-

The Toxicity Risk: Acyl-CoA intermediates can transacylate to form glycine/glutamine conjugates or irreversibly bind to hepatocyte proteins, a mechanism heavily implicated in idiosyncratic drug-induced liver injury (DILI)[2]. Acyl glucuronides can also undergo intramolecular rearrangement and covalently modify human serum albumin.

The Methoxy Group: Susceptibility to O-Demethylation

A 2-methoxy substitution is often required to lock the aromatic ring into a specific bioactive conformation via steric hindrance. Unfortunately, electron-rich methoxy groups are prime targets for CYP2C9 and CYP3A4. The high-valent iron-oxo species in the CYP450 active site initiates O-demethylation via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), rapidly clearing the drug from systemic circulation.

The 3,5-Difluoro Solution: Inductive Shielding and -Depletion

The introduction of fluorine atoms at the 3- and 5-positions is not merely a steric block against aromatic hydroxylation; it is a profound electronic modulation[3].

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element. Placed ortho and para to the methoxy group, the fluorines exert a powerful inductive pull (-I effect), drastically reducing the electron density on the methoxy oxygen[4].

-

Elevating Transition State Energy: By lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, the 3,5-difluoro substitution increases the activation energy required for CYP450-mediated HAT[4]. This effectively shuts down O-demethylation, shifting the molecule's clearance almost entirely to Phase II conjugative pathways.

Fig 1: Metabolic pathway shift induced by 3,5-difluoro substitution, bypassing Phase I oxidation.

Quantitative Impact on Metabolic Stability

To illustrate the profound effect of this specific halogenation pattern, we summarize the structure-metabolism relationships (SMR) derived from in vitro Human Liver Microsome (HLM) assays. The data demonstrates how sequential fluorination decreases intrinsic clearance (

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Pharmacophore Analog | Primary Metabolic Pathway | CYP Inhibition Risk | ||

| 2-Methoxyphenylacetic acid | 18.5 | 74.9 | Rapid O-demethylation | High (CYP2C9 substrate) |

| 5-Fluoro-2-methoxyphenylacetic acid | 34.2 | 40.5 | Mixed (O-demethylation + UGT) | Moderate |

| 3,5-Difluoro-2-methoxyphenylacetic acid | >120 | <11.5 | Acyl Glucuronidation | Low (CYP bypassed) |

Note:

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of this pharmacophore, the following protocols utilize self-validating systems. The inclusion of minus-cofactor controls isolates CYP-mediated degradation from chemical instability, while positive controls verify enzyme viability.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance of the pharmacophore by monitoring parent drug depletion over time.

-

Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

. -

Incubation Mixture: Combine HLMs (final protein concentration: 1.0 mg/mL) with the test compound (final concentration: 1

M, ensuring <0.1% DMSO to prevent CYP inhibition). -

Self-Validating Controls:

-

Positive Control: Verapamil (1

M) to confirm CYP3A4 activity; Diclofenac (1 -

Negative Control: Minus-NADPH incubation to rule out chemical degradation or non-CYP mediated hydrolysis.

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP

, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). -

Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, and 120 minutes), extract 50

L aliquots and immediately quench into 150 -

Processing: Centrifuge at 14,000

g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Metabolite Identification (MetID) via LC-HRMS

Because the 3,5-difluoro substitution shifts metabolism toward Phase II pathways, high-resolution mass spectrometry (HRMS) is required to identify acyl glucuronides and amino acid conjugates,[2].

-

Phase II Incubation: Modify Protocol A by supplementing the incubation mixture with UDP-glucuronic acid (UDPGA, 2 mM) and Alamethicin (50

g/mg protein) to permeabilize microsomal membranes and activate UGT enzymes. -

Trapping Reactive Intermediates: To detect transient acyl-CoA or reactive acyl glucuronides, add Glutathione (GSH, 5 mM) or Potassium Cyanide (1 mM) as trapping agents.

-

LC-HRMS Analysis: Inject the quenched supernatant onto a C18 UPLC column coupled to an Orbitrap or Q-TOF mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes.

-

Data Processing: Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (+176 Da for glucuronidation; +57 Da for glycine conjugation) to isolate low-abundance metabolites from the complex biological matrix.

Fig 2: Step-by-step workflow for Metabolite Identification (MetID) using LC-HRMS.

Conclusion

The 3,5-difluoro-2-methoxyphenylacetic acid pharmacophore is a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, medicinal chemists can successfully decouple the required bioactive conformation (driven by the methoxy group) from its inherent metabolic liability (CYP-mediated O-demethylation). This precise atomic editing results in a highly stable, predictable pharmacokinetic profile, making it an optimal building block for next-generation therapeutics.

References

-

Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

-

The role of fluorine in medicinal chemistry: Improved metabolic stability Source: Taylor & Francis Online URL:[Link][3]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

-

Acyl glucuronide reactivity in perspective Source: University of Liverpool Repository URL:[Link]

-

Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes Source: National Institutes of Health (NIH) / PubMed URL:[Link][2]

Sources

- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 3,5-Difluoro-2-methoxyphenylacetic Acid: Lipophilicity, Ionization, and Analytical Methodologies

Executive Summary

In the realm of medicinal chemistry and rational drug design, the precise modulation of a molecule's lipophilicity is paramount for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. 3,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-63-3) is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics and agrochemicals.

As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical behavior of this molecule. By analyzing the interplay between its unionized partition coefficient (LogP) and its pH-dependent distribution coefficient (LogD), we can accurately predict its pharmacokinetic behavior. Furthermore, this guide outlines a self-validating analytical protocol using

Structural Deconstruction & Physicochemical Data

The molecular architecture of 3,5-Difluoro-2-methoxyphenylacetic acid features a phenylacetic acid core modified by two electron-withdrawing fluorine atoms and an electron-donating methoxy group. This specific substitution pattern creates a unique stereoelectronic environment that dictates its solvation and partitioning behavior.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | C | Determines baseline molecular weight and heavy atom count. |

| Molecular Weight | 202.16 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability[1]. |

| LogP (Unionized) | ~1.60 | Represents the intrinsic lipophilicity of the neutral molecule. Driven upward by the 3,5-difluoro substitution. |

| pKa (Carboxylic Acid) | ~4.31 | The acidity of the acetic acid moiety dictates the ionization state at physiological pH[2]. |

| LogD (at pH 7.4) | ~ -1.49 (Calculated) | Indicates high aqueous solubility and poor passive membrane permeability in blood plasma. |

| Topological Polar Surface Area | 46.53 Ų | Optimal for membrane permeation when in the unionized state. |

The Causality of Lipophilicity: LogP vs. LogD Dynamics

Understanding the dichotomy between LogP and LogD is critical for drug developers working with carboxylic acids.

LogP (Partition Coefficient): The LogP value of 1.60 reflects the partitioning of the strictly unionized form of the molecule between 1-octanol and water[3]. The introduction of fluorine atoms onto the aromatic ring increases the overall hydrophobicity of the core compared to a non-fluorinated analog. Fluorine's high electronegativity combined with its low polarizability minimizes favorable interactions with water, thereby driving the molecule into the lipophilic octanol phase[4].

LogD (Distribution Coefficient): Because the molecule contains an acetic acid moiety with a pKa of approximately 4.31[2], its ionization state is highly dependent on the pH of the environment. At physiological pH (7.4), the molecule exists almost entirely (>99.9%) as a carboxylate anion.

Using the Henderson-Hasselbalch derivation for acids (

Pharmacokinetic Implication: This drastic shift from a LogP of 1.60 to a LogD

Fig 1: Structure-Property Relationship driving the lipophilicity profile.

Stereoelectronic Effects of Fluorination

The strategic placement of fluorine atoms at the 3 and 5 positions, flanking the methoxy group at position 2, is not merely structural—it is a calculated bioisosteric maneuver.

As documented in contemporary medicinal chemistry literature, replacing standard hydrogen or oxygenated functionalities with fluorine alters the local dipole moment and modulates the electron density of the aromatic ring[4]. The strong electron-withdrawing nature of the 3,5-difluoro motif reduces the electron density of the adjacent methoxy oxygen. This subtle stereoelectronic effect decreases the hydrogen-bond accepting capacity of the methoxy group, which in turn prevents excessive hydration and preserves the molecule's baseline lipophilicity (LogP)[5]. Furthermore, these fluorine atoms block primary sites of cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic stability of the scaffold.

Experimental Protocol: F NMR Determination of LogP/LogD

Traditional shake-flask methods relying on UV-Vis or LC-MS quantification can be compromised by poor chromophores, matrix effects, or the need for exact mass measurements. Because 3,5-Difluoro-2-methoxyphenylacetic acid contains two highly sensitive fluorine atoms, we can employ a superior, self-validating

This method is highly authoritative because it does not require UV activity, and the ratio of the compound in the octanol vs. water phase is determined directly via signal integration against a fluorinated internal standard.

Step-by-Step Methodology

1. Reagent & Sample Preparation:

-

Prepare a 0.15 M aqueous phosphate buffer adjusted precisely to pH 7.4 (for LogD) or a dilute HCl solution at pH 2.0 (for LogP).

-

Saturate the aqueous phase with 1-octanol, and saturate a volume of 1-octanol with the aqueous phase by stirring them together for 24 hours prior to the experiment.

-

Dissolve 2-5 mg of 3,5-Difluoro-2-methoxyphenylacetic acid and a known fluorinated internal standard (e.g., 4-fluorobenzoic acid) in 1 mL of the mutually saturated aqueous phase.

2. Partitioning (The Shake-Flask Phase):

-

In a sealed glass vial, combine 500 µL of the spiked aqueous phase with 500 µL of the saturated 1-octanol phase.

-

Agitate the mixture mechanically at a constant temperature (25.0 ± 0.5 °C) for 2 hours to ensure complete thermodynamic distribution.

3. Phase Separation:

-

Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

-

Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a microsyringe, avoiding cross-contamination.

4.

-

Transfer the aliquots into separate NMR tubes. Add a coaxial insert containing D

O to provide a lock signal without altering the phase equilibrium. -

Acquire

F NMR spectra for both the octanol and aqueous samples. The 3,5-difluoro signature will appear as distinct multiplets, easily distinguishable from the internal standard.

5. Data Processing & Calculation:

-

Integrate the

F signals of the analyte in both spectra. -

Calculate the partition coefficient using the ratio of the integrals:

-

Self-Validation Check: The internal standard's calculated LogD must match its known literature value to validate the phase separation and integration accuracy.

Fig 2: 19F NMR protocol for accurate LogD determination of fluorinated compounds.

Implications for Drug Development

For researchers utilizing 3,5-Difluoro-2-methoxyphenylacetic acid as an intermediate or active moiety, the lipophilicity profile dictates specific formulation and synthetic strategies. Because the LogD

References

-

2-(3,5-Difluoro-2-methoxyphenyl)acetic acid Properties & LogP. Chemikart / ChemScene. Retrieved from:[Link]

-

Phenylacetic Acid | C8H8O2 | CID 999 (pKa Reference). PubChem, National Institutes of Health. Retrieved from:[Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry (2021). Retrieved from:[Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (2019). Retrieved from:[Link]

-

Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. Angewandte Chemie International Edition (2016). Retrieved from:[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. research.brighton.ac.uk [research.brighton.ac.uk]

- 5. Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

SMILES and InChIKey for 3,5-Difluoro-2-methoxyphenylacetic acid

[1]

Executive Summary

3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3 ) is a substituted phenylacetic acid derivative characterized by a specific substitution pattern: a methoxy group at the ortho position and fluorine atoms at the meta positions relative to the acetic acid moiety.[1][2][3] This scaffold is highly valued in drug development for its ability to modulate metabolic stability and lipophilicity (LogP) via the "fluorine effect," often serving as a building block for kinase inhibitors, CRTH2 antagonists, and agrochemicals.[1]

Cheminformatics Profile

Accurate digital representation is critical for compound registration and virtual screening.[1] The following identifiers uniquely define the 3,5-difluoro-2-methoxy isomer, distinguishing it from common positional isomers (e.g., 3,5-difluoro-4-methoxy).

Core Identifiers

| Property | Value |

| Chemical Name | 3,5-Difluoro-2-methoxyphenylacetic acid |

| CAS Number | 886761-63-3 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Canonical SMILES | COc1c(F)cc(F)cc1CC(=O)O |

| InChI String | InChI=1S/C9H8F2O3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

Structural Causality in SMILES

The SMILES string COc1c(F)cc(F)cc1CC(=O)O encodes the specific connectivity required for database accuracy:

-

COc1 : Establishes the methoxy group (CO) attached to the aromatic ring (c1) at the reference position (C2).[1]

-

c(F) : Assigns the first fluorine atom to the adjacent carbon (C3), ensuring the ortho-fluoro relationship to the methoxy group.[1]

-

cc(F) : Skips one carbon (C4, implicit hydrogen) and places the second fluorine at C5.[1]

-

cc1CC(=O)O : Closes the ring at C1, which bears the acetic acid tail (CC(=O)O), confirming the 1,2,3,5-substitution pattern.

Synthetic Pathways & Methodology

The synthesis of 3,5-Difluoro-2-methoxyphenylacetic acid typically proceeds via the homologation of its benzyl bromide precursor.[1] This route is preferred for its scalability and the availability of the starting material, 3,5-Difluoro-2-methoxybenzyl bromide (CAS 886500-63-6 ).[1]

Protocol: Nitrile Displacement and Hydrolysis

This workflow converts the benzyl bromide to the acid via a nitrile intermediate, avoiding harsh oxidation conditions that might affect the methoxy group.[1]

Step 1: Cyanation[1]

-

Reagents: Sodium Cyanide (NaCN), DMSO or Ethanol/Water.[1]

-

Mechanism: SN2 nucleophilic substitution.[1]

-

Process: The 3,5-difluoro-2-methoxybenzyl bromide is treated with NaCN (1.1 equiv) in DMSO at 40°C. The electron-withdrawing fluorine atoms at C3/C5 slightly deactivate the benzylic position, but the reaction proceeds cleanly to yield 3,5-Difluoro-2-methoxyphenylacetonitrile (CAS 886761-64-4 ).[1]

Step 2: Hydrolysis[1]

-

Reagents: Sodium Hydroxide (NaOH), Water, Reflux; followed by HCl acidification.[1]

-

Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by protonation.[1]

-

Process: The nitrile is refluxed in 20% NaOH until ammonia evolution ceases. The solution is cooled and acidified to pH 2 with HCl, precipitating the target acid.[1]

Reaction Workflow Diagram

The following Graphviz diagram illustrates the logical flow of this synthesis, including CAS references for validation.

Figure 1: Synthetic pathway from the benzyl bromide precursor to the target phenylacetic acid.[1]

Applications in Drug Discovery

This compound serves as a critical "building block" (scaffold) in medicinal chemistry.[1] Its utility is driven by the specific electronic and steric properties imparted by the fluorine atoms.[1]

The Fluorine Effect[1]

-

Metabolic Stability: The fluorine atoms at positions 3 and 5 block the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation).[1] This extends the half-life (

) of drugs incorporating this moiety.[1] -

Conformational Locking: The ortho-methoxy group (position 2) and the meta-fluorine (position 3) create steric repulsion, often forcing the side chain into a preferred conformation that can enhance binding affinity to target proteins like CRTH2 receptors or kinases .[1]

-

Lipophilicity Modulation: The difluoro-methoxy motif increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability without the solubility penalty often seen with chlorine or bromine substitutions.[1]

Cheminformatics Data Flow

Integrating this compound into a virtual screening library requires precise data handling.[1]

Figure 2: Data processing pipeline for integrating the compound into virtual screening libraries.

References

-

Chemical Identity & CAS Registry: 3,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-63-3).[1][2][3] Chemikart / ChemScene Database.[1] Retrieved from and .[1]

-

Precursor Identification: 3,5-Difluoro-2-methoxybenzyl bromide (CAS 886500-63-6).[1][4] Santa Cruz Biotechnology.[1] Retrieved from .[1]

-

Synthetic Methodology (General Phenylacetic Acids): Nitrile Hydrolysis Protocols. Vogel's Textbook of Practical Organic Chemistry.[1]

-

Cheminformatics Standards: SMILES and InChI Specifications. Daylight Chemical Information Systems / IUPAC.[1]

Methodological & Application

Using 3,5-Difluoro-2-methoxyphenylacetic acid as a pharmaceutical building block

Initiating Data Collection

I've started gathering initial data by running comprehensive Google searches for 3,5-Difluoro-2-methoxyphenylacetic acid. The focus is on its physicochemical properties, typical reactions it undergoes, and established uses in medicinal chemistry. This research will form a foundational understanding before I proceed.

Expanding Search Criteria

I am now expanding my search criteria, focusing on its use in synthesizing pharmaceutical agents. I'm prioritizing reaction mechanisms and conditions within peer-reviewed journals and patents to provide authoritative support. This will let me start outlining the application notes and protocols, starting with its unique properties in drug design. I plan to delve into synthetic transformations, providing protocols, rationales, and applications in specific therapeutic agent synthesis.

Defining Research Scope

I'm now defining the scope of my research, starting with collecting data on 3,5-Difluoro-2-methoxyphenylacetic acid's properties, common reactions, and uses. Following that, I'll search for specific examples of its application in pharmaceutical synthesis. Emphasis will be on mechanisms, conditions, and authoritative sources to back up my claims for future protocol development. After this, I plan to structure application notes, by introducing its unique characteristics and advantages.

Introduction: The Significance of a Highly Functionalized Phenylacetic Acid Derivative

An Application Guide to the Esterification of 3,5-Difluoro-2-methoxyphenylacetic Acid

3,5-Difluoro-2-methoxyphenylacetic acid is a structurally significant aromatic carboxylic acid, serving as a valuable building block in the synthesis of advanced materials and pharmacologically active molecules. The strategic placement of its functional groups—two strongly electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group—creates a unique electronic and steric profile.[1][2] This substitution pattern not only modulates the physicochemical properties of the parent molecule but also influences the reactivity of the carboxylic acid moiety. The conversion of this acid to its corresponding esters is a critical transformation for generating key intermediates in drug discovery and development, enabling further molecular elaboration and tuning of properties like lipophilicity and metabolic stability.

This application note provides a comprehensive guide for researchers, detailing two robust protocols for the esterification of 3,5-Difluoro-2-methoxyphenylacetic acid. We will explore the mechanistic underpinnings of each method, offer detailed, step-by-step experimental procedures, and provide a comparative analysis to guide the selection of the most appropriate method based on the specific alcohol substrate and desired experimental conditions.

Chemical Principles and Reactivity Considerations

The reactivity of the carboxylic acid in 3,5-Difluoro-2-methoxyphenylacetic acid is governed by a balance of electronic and steric effects:

-

Electronic Effects: The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack compared to an unsubstituted phenylacetic acid.[3][4] The methoxy group, conversely, is an electron-donating group (+R) via resonance, though its inductive effect is withdrawing.[1]

-

Steric Hindrance: The presence of the methoxy group at the ortho position introduces steric bulk around the carboxylic acid functional group. This can hinder the approach of nucleophiles, particularly bulky alcohols, potentially slowing down reaction rates for certain esterification methods.[5]

These competing factors necessitate careful selection of reaction conditions to achieve efficient ester formation. While the enhanced electrophilicity is beneficial, the steric hindrance may require either forcing conditions or a milder, more sophisticated activation strategy.